4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C18H14F3NO and its molecular weight is 317.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
Research indicates that compounds similar to 4-(1-Naphthylmethoxy)-3-(trifluoromethyl)aniline serve as intermediates in the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are crucial in producing organic azo pigments, medicines, and pesticides. Innovative catalytic methods, such as using phosphorus trichloride and antimony trifluoride, have been explored to enhance the efficiency of synthesizing these arylamides under milder conditions and with higher yields (Shteinberg, 2022).
Advanced Materials and Molecular Electronics
The compound's derivatives, particularly those with trifluoromethyl groups, have been studied for their vibrational characteristics and potential utility in nonlinear optical (NLO) materials. These studies provide insights into the electron-donating and withdrawing effects on the aniline structure and its implications for molecular electronics and materials science (Revathi et al., 2017).
Environmental and Analytical Chemistry
In analytical chemistry, similar compounds have shown promise in improving the separation and quantization of aromatic amines, which are common contaminants in consumer products like hair dyes. The use of ionic liquids as a novel medium has significantly enhanced the detection capabilities of high-performance liquid chromatography coupled with electrochemical detection, showcasing the compound's relevance in environmental monitoring and safety assessment (Lizier & Zanoni, 2012).
Chemical Synthesis and Drug Development
The compound's framework is instrumental in synthesizing various pharmacologically relevant structures, such as dihydrobenzo[c]acridines and quinolinones, through intramolecular cyclization reactions. These syntheses pave the way for developing new pharmaceuticals and agrochemicals due to their potent biological activities and the introduction of trifluoromethyl groups, enhancing the compounds' metabolic stability and bioavailability (Bonacorso et al., 2005).
Properties
IUPAC Name |
4-(naphthalen-1-ylmethoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c19-18(20,21)16-10-14(22)8-9-17(16)23-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,22H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPWCVRBXBIZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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